(Biphenyl-4-sulfonylamino)-acetic acid
Overview
Description
The compound PMID24900526C1 PD047650 , is a matrix metalloproteinase-12 (MMP-12) inhibitor. MMP-12 is an enzyme involved in the breakdown of extracellular matrix components, and its inhibition is of interest in various therapeutic areas, including inflammatory diseases and cancer .
Scientific Research Applications
PMID24900526C1: has a wide range of scientific research applications:
Chemistry: Used as a probe to study the activity and inhibition of MMP-12.
Biology: Investigated for its role in modulating extracellular matrix degradation and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix degradation, such as chronic obstructive pulmonary disease (COPD) and certain cancers.
Industry: Utilized in the development of diagnostic tools and assays for detecting MMP-12 activity.
Mechanism of Action
Target of Action
The primary target of (Biphenyl-4-sulfonylamino)-acetic acid is Neutrophil collagenase . Neutrophil collagenase is an enzyme that plays a crucial role in the breakdown of extracellular matrix proteins, including collagens, during various physiological and pathological processes.
Result of Action
The molecular and cellular effects of this compound’s action would be largely dependent on its interaction with Neutrophil collagenase . By potentially inhibiting this enzyme, the compound could affect processes such as extracellular matrix remodeling and inflammation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the lipid membranes surrounding cells can largely influence the local structure, dynamics, and even the activity of a membrane protein . Therefore, understanding how this compound operates in its physiological lipid environment, which can be very complex itself, is crucial .
Biochemical Analysis
Biochemical Properties
(Biphenyl-4-sulfonylamino)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neutrophil collagenase, an enzyme involved in the breakdown of collagen in connective tissues . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby impacting cellular activities related to inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the activity of enzymes involved in the metabolism of amino acids and other small molecules, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for predicting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the mitochondria or nucleus, impacting cellular energy production or gene regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID24900526C1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity against MMP-12. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of PMID24900526C1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Reaction conditions are carefully controlled to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
PMID24900526C1: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance or modify the compound’s properties.
Comparison with Similar Compounds
PMID24900526C1: is unique in its high specificity and potency as an MMP-12 inhibitor. Similar compounds include:
PD166793: Another MMP-12 inhibitor with a different core structure.
Marimastat: A broad-spectrum MMP inhibitor with activity against multiple MMPs, including MMP-12.
Batimastat: Similar to marimastat but with different pharmacokinetic properties.
The uniqueness of PMID24900526C1 lies in its selective inhibition of MMP-12, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases.
Properties
IUPAC Name |
2-[(4-phenylphenyl)sulfonylamino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAFXLGSGMQYPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.